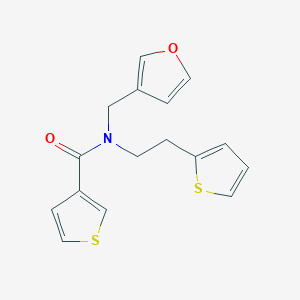

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S2/c18-16(14-5-9-20-12-14)17(10-13-4-7-19-11-13)6-3-15-2-1-8-21-15/h1-2,4-5,7-9,11-12H,3,6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYGGZVFGJTPQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like halogenation, Suzuki coupling, and amidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener chemistry methods to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the heterocyclic rings or the amide group.

Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the furan or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-3-carboxylic acid derivatives, while reduction could produce thiophene-3-carboxamide derivatives with altered electronic properties.

Scientific Research Applications

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic or optical properties.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals for treating various diseases. Its structure allows for modifications that could enhance its efficacy and selectivity.

Industry: In materials science, the compound could be used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular interactions.

Comparison with Similar Compounds

N-[4-(Diethylamino)phenyl]-2-[2-(thiophen-2-yl)ethyl]furan-3-carboxamide (47i)

N-(2-Nitrophenyl)thiophene-2-carboxamide

- Structure : Thiophene-2-carboxamide with a nitro-substituted phenyl group.

- Crystal Packing : Exhibits dihedral angles of 8.5–13.5° between aromatic rings and weak C–H⋯O/S interactions .

- Key Difference: The nitro group introduces strong electron-withdrawing effects, which may increase reactivity or genotoxicity compared to the target compound’s furan-thiophene system .

N-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide

- Structure : Contains a hydroxyl group on the ethyl linker between furan and thiophene.

- Molecular Weight: 319.4 g/mol (C₁₅H₁₃NO₃S₂) .

Antimicrobial Thiophene-Quinolone Derivatives

- Example: N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones.

- Activity: Demonstrated potent antibacterial effects against multidrug-resistant Staphylococcus aureus due to synergistic thiophene-quinolone interactions .

- Comparison: The target compound lacks a quinolone moiety, which may limit its antibacterial efficacy but reduce cytotoxicity.

Thiophene Carboxanilides

- Example : N-(2-nitrophenyl)thiophene-2-carboxamide.

- Activity: Reported genotoxicity in bacterial and mammalian cells, attributed to nitro group-derived radicals .

- Comparison : The absence of nitro or other strong electron-withdrawing groups in the target compound may mitigate such risks.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | C₁₆H₁₅NO₂S₂ | 317.4 | Furan-3-ylmethyl, 2-(thiophen-2-yl)ethyl |

| N-[4-(Diethylamino)phenyl] Analog (47i) | C₂₁H₂₃N₂O₂S | 367.5 | Diethylamino-phenyl |

| N-(2-Nitrophenyl)thiophene-2-carboxamide | C₁₁H₈N₂O₃S | 248.3 | Nitrophenyl |

| Hydroxyl-containing Analog | C₁₅H₁₃NO₃S₂ | 319.4 | Hydroxyethyl linker |

Research Implications

- Structure-Activity Relationship (SAR) :

- Electron-rich furan/thiophene systems may enhance π-π stacking with biological targets.

- Bulky substituents (e.g., 2-(thiophen-2-yl)ethyl) could improve lipid solubility and membrane penetration.

Biological Activity

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and related studies.

Chemical Structure and Properties

The compound features a furan ring and a thiophene ring, which are known for their roles in various biological processes. Its molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Condensation Reactions : Furan derivatives are reacted with thiophene-containing amines under controlled conditions to form the desired amide.

- Purification Techniques : The final product is often purified using column chromatography or recrystallization methods to ensure high purity levels.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets in biological systems:

- Enzyme Inhibition : The presence of the thiophene and furan rings allows for π–π stacking interactions and hydrogen bonding, potentially modulating enzyme activities.

- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has shown that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains and fungi. A study highlighted that thiophene carboxamides possess antibacterial and antifungal activities, suggesting that this compound may share similar properties .

Anti-inflammatory Properties

Thiophenes are also known for their anti-inflammatory effects. Compounds with similar structures have been shown to inhibit nitric oxide production in macrophages, which is a key factor in inflammatory responses . This suggests that this compound could potentially be explored for anti-inflammatory applications.

Cytotoxicity

Preliminary studies indicate that some thiophene derivatives exhibit cytotoxic effects against cancer cell lines. This activity is often linked to their ability to induce apoptosis in malignant cells . Therefore, this compound may warrant further investigation as a potential anticancer agent.

Comparative Analysis

Case Studies

- Antimicrobial Efficacy : A study examining the antimicrobial properties of various thiophene derivatives found that compounds with structural similarities to this compound exhibited significant activity against Staphylococcus aureus and Candida albicans .

- Anti-inflammatory Mechanism : Research focused on thiophene compounds demonstrated their ability to inhibit nitric oxide production in LPS-stimulated macrophages, indicating potential use in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.